molecular formula C5H14O4Si B1583163 Trimethoxy(methoxymethyl)silane CAS No. 22859-36-5

Trimethoxy(methoxymethyl)silane

Cat. No. B1583163
CAS RN: 22859-36-5
M. Wt: 166.25 g/mol
InChI Key: IBMUMCCOQRVIMN-UHFFFAOYSA-N
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Description

Trimethoxy(methoxymethyl)silane is an organosilicon compound . It is a colorless, free-flowing liquid . It is a crosslinker in the preparation of polysiloxane polymers .


Synthesis Analysis

Trimethoxy(methoxymethyl)silane is usually prepared from methyltrichlorosilane and methanol . The reaction is: CH3SiCl3 + 3 CH3OH → CH3Si(OCH3)3 + 3 HCl . Alcoholysis of alkylchlorosilanes typically proceeds via an SN2 mechanism .


Molecular Structure Analysis

Methyltrimethoxysilane is tetrahedral and is often described as sp3 hybridized . It has idealized C3v point symmetry . The InChI code is 1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 .


Chemical Reactions Analysis

Hydrolysis of Methyltrimethoxysilane proceeds both under acidic and basic conditions . Under acid conditions, rates of successive hydrolyses for methyltrimethoxysilane decrease with each step. Under basic condition, the opposite is true .


Physical And Chemical Properties Analysis

Trimethoxy(methoxymethyl)silane has a molecular weight of 166.25 . It is a clear, colorless liquid with an odor characteristic of alcohols .

Scientific Research Applications

1. Surface Modification and Coatings

Trimethoxy(methoxymethyl)silane is extensively used in surface modification, particularly for its ability to enhance interfacial adhesive strength. This application is crucial in the development of polymer composites and coatings, contributing significantly to multi-materialization. For instance, its usage in silane coupling agents like Glycidoxypropyl trimethoxysilane (KH-560) leads to improved mechanical, physical, and viscoelastic properties in composites, along with environment-friendly fabrication processes (Aziz et al., 2021).

2. Chemical Synthesis

In chemical synthesis, compounds like N-methoxymethyl-N-organylcarbamoyl(trimethyl)silane react with α-ketoesters to form α-alkoxycarbonyl-α-hydroxy secondary amides. This application is notable for its high yields and the potential for easy conversion to other functional groups through simple processes (Li et al., 2017).

3. Lithium-Ion Batteries

Emerging applications of novel silane compounds, including variants of trimethoxysilane, are observed in the field of lithium-ion batteries. These silane molecules are efficient in dissolving lithium salts and improving the passivation film on graphite anodes, which is crucial for battery performance and stability (Amine et al., 2006).

4. Copolymerization in Polymer Science

The copolymerization of γ-methacryloxypropyl trimethoxy silane with various monomers demonstrates its role in modifying polymer properties. This process leads to copolymers with unique compositions, influencing their solubility and thermal behavior, which is significant for various industrial applications (Rao & Babu, 1989).

5. Biochip Applications

In the biochip sector, trimethoxy silanes with functional groups like hydroxylamine have been synthesized and used for surface grafting. This enables covalent immobilization of biomolecules, playing a critical role in biochip technology and its applications in diagnostics and research (Martin et al., 2005).

Safety And Hazards

Trimethoxy(methoxymethyl)silane is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Future Directions

Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

properties

IUPAC Name

trimethoxy(methoxymethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMUMCCOQRVIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177401
Record name Ether, methyl (trimethoxysilylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxy(methoxymethyl)silane

CAS RN

22859-36-5
Record name Trimethoxy(methoxymethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22859-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, methyl (trimethoxysilylmethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022859365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, methyl (trimethoxysilylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

340 g (6.3 mol) of sodium methylate (95% strength) are dissolved in portions in 2.5 l of methanol in a laboratory reactor blanketed with nitrogen. During this procedure, the solution heats up to 65° C. Thereafter, 995 g (5.8 mol) of chloromethyltrimethoxysilane are added dropwise over 1.5 h and stirring is effected for a further 30 minutes at the boil. On addition of the silane, sodium chloride is precipitated spontaneously as the salt, but the suspension remains readily stirrable until the end of the metering. The precipitated sodium chloride is filtered off with suction and the methanol is removed under a partial vacuum at 40–50° C. The residue is purified by distillation (97–98° C. at 172 mbar).
Quantity
340 g
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reactant
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2.5 L
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995 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Friedrich, S Dörrich, A Berkefeld, P Kraft… - …, 2014 - ACS Publications
The synthetic grapefruit odorant methyl pamplemousse (1a) has lately become an important trend odorant, and the related 2,2,5-trimethylhex-4-enes 2a–4a also possess interesting …
Number of citations: 15 pubs.acs.org

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